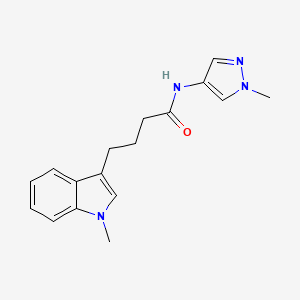![molecular formula C21H21NO5 B12185275 N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline](/img/structure/B12185275.png)
N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromen-2-one core structure, which is fused with a phenyl group and a norvaline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Norvaline Moiety: The final step involves the nucleophilic substitution reaction where the chromen-2-one derivative is reacted with norvaline in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 7-oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Antioxidant Activity: The hydroxyl group in the chromen-2-one core can scavenge free radicals, reducing oxidative stress in cells.
Signal Transduction Pathways: The compound may modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norvaline can be compared with other coumarin derivatives:
Umbelliferone: A natural coumarin with similar antioxidant properties but lacks the phenyl and norvaline moieties.
Warfarin: A synthetic coumarin used as an anticoagulant, differing in its mechanism of action and therapeutic application.
Esculetin: Another natural coumarin with anti-inflammatory properties, but with a different substitution pattern on the chromen-2-one core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(7-hydroxy-2-oxo-4-phenylchromen-8-yl)methylamino]pentanoic acid |
InChI |
InChI=1S/C21H21NO5/c1-2-6-17(21(25)26)22-12-16-18(23)10-9-14-15(11-19(24)27-20(14)16)13-7-4-3-5-8-13/h3-5,7-11,17,22-23H,2,6,12H2,1H3,(H,25,26) |
InChI Key |
JPEGRUWLJUUWFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorobenzyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B12185196.png)
![6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12185198.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12185201.png)



![3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B12185219.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B12185227.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(4-acetamidophenoxy)-N-methylacetamide](/img/structure/B12185235.png)
![N-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B12185242.png)
![N-benzyl-2-({[benzyl(methyl)carbamoyl]methyl}amino)benzamide](/img/structure/B12185243.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12185262.png)
